Lapyrium Chloride

Description

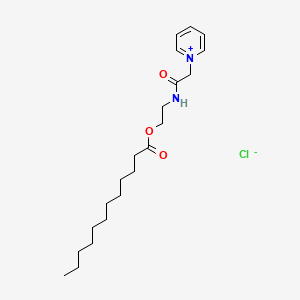

Structure

2D Structure

Properties

IUPAC Name |

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-6-7-8-9-11-14-21(25)26-18-15-22-20(24)19-23-16-12-10-13-17-23;/h10,12-13,16-17H,2-9,11,14-15,18-19H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKFFZSXDWPVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042085 |

Source

|

| Record name | Lapyrium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-74-8 |

Source

|

| Record name | Lapyrium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lapyrium chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAPYRIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-[2-oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lapyrium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lapirium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPYRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732T8851QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Lapyrium Chloride on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapyrium chloride, a quaternary ammonium compound (QAC), is recognized for its broad-spectrum antimicrobial properties. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with and disruption of bacterial cell walls. While specific quantitative antimicrobial data for this compound is not extensively available in public literature, this document provides a comprehensive overview of the well-established mechanisms of QACs, supported by detailed experimental protocols for their investigation and representative data from analogous compounds. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to study the antibacterial effects of this compound and similar cationic biocides.

Mechanism of Action

The primary antimicrobial action of this compound, like other QACs, is the disruption of the bacterial cell's structural integrity, leading to rapid cell death. This process can be conceptualized as a multi-step cascade targeting the cell envelope.

Initial Interaction and Adsorption: The cationic head of the this compound molecule is electrostatically attracted to the net negative charge of the bacterial cell surface. In Gram-positive bacteria, this negative charge is primarily due to teichoic and lipoteichoic acids embedded in the thick peptidoglycan layer. In Gram-negative bacteria, the outer membrane's lipopolysaccharide (LPS) provides the anionic sites for initial binding.

Cell Wall Penetration and Membrane Disruption: Following adsorption, the hydrophobic alkyl chain of this compound facilitates its insertion into and penetration of the cell wall. This leads to a disorganization of the cell wall structure. The primary target is the cytoplasmic membrane. The insertion of the hydrophobic tail into the lipid bilayer disrupts the membrane's fluidity and integrity. This disruption leads to several critical and ultimately lethal consequences for the bacterium:

-

Increased Permeability: The disorganization of the lipid bilayer results in the formation of pores or channels, leading to a significant increase in membrane permeability.

-

Leakage of Intracellular Components: This loss of membrane integrity allows for the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions (K+), inorganic phosphate, and nucleotides. The efflux of these components disrupts the cell's osmotic balance and metabolic functions.

-

Dissipation of Membrane Potential: The uncontrolled movement of ions across the compromised membrane leads to the dissipation of the proton motive force and the overall membrane potential, which is crucial for vital cellular processes like ATP synthesis and active transport.

Induction of Autolysis: There is evidence to suggest that the membrane damage caused by QACs can trigger the activation of the bacterium's own autolytic enzymes, such as murein hydrolases. These enzymes, normally involved in cell wall remodeling during growth and division, begin to degrade the peptidoglycan layer in an uncontrolled manner, contributing to cell lysis.

Interaction with Intracellular Targets: While the primary mode of action is membrane disruption, some studies on QACs suggest that upon entering the cell, they may also interact with and denature essential intracellular proteins and enzymes, and potentially bind to DNA, further contributing to cell death.

Data Presentation: Antimicrobial Activity

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Common Quaternary Ammonium Compounds

| Bacterial Species | Gram Stain | Benzalkonium Chloride (µg/mL) | Cetylpyridinium Chloride (µg/mL) |

| Staphylococcus aureus | Positive | 1 - 4 | 1 - 8 |

| Escherichia coli | Negative | 16 - 64 | 8 - 32 |

| Pseudomonas aeruginosa | Negative | 64 - 256 | 32 - 128 |

Table 2: Representative Minimum Bactericidal Concentration (MBC) Values for Common Quaternary Ammonium Compounds

| Bacterial Species | Gram Stain | Benzalkonium Chloride (µg/mL) | Cetylpyridinium Chloride (µg/mL) |

| Staphylococcus aureus | Positive | 2 - 16 | 4 - 32 |

| Escherichia coli | Negative | 32 - 128 | 16 - 64 |

| Pseudomonas aeruginosa | Negative | 128 - 512 | 64 - 256 |

Note: The values presented are a range compiled from various studies and can vary depending on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate the mechanism of action of this compound on bacterial cell walls.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Bacterial cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

-

Sterile Mueller-Hinton Agar (MHA) plates.

-

Spectrophotometer or microplate reader.

Protocol:

-

Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculate each well with 5 µL of the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (MHB with bacterial inoculum, no this compound) and a negative control well (MHB with this compound, no bacteria).

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth (no turbidity).

-

To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth and plate it onto an MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Assessment of Bacterial Membrane Permeability

This protocol uses the fluorescent dye Propidium Iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

Materials:

-

Bacterial culture in the mid-logarithmic growth phase.

-

Phosphate-buffered saline (PBS).

-

This compound solution at various concentrations (e.g., MIC, 2x MIC).

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water).

-

Fluorometer or fluorescence microplate reader.

Protocol:

-

Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density (OD600) of 0.5.

-

Add PI to the bacterial suspension to a final concentration of 1-5 µg/mL and incubate in the dark for 15 minutes.

-

Add this compound to the bacterial suspension at the desired final concentrations.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

Continue to monitor the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes).

-

An increase in fluorescence intensity indicates an increase in membrane permeability.

Measurement of Cytoplasmic Membrane Depolarization

This protocol utilizes the potential-sensitive fluorescent dye DiSC3(5) to monitor changes in bacterial membrane potential.

Materials:

-

Bacterial culture in the mid-logarithmic growth phase.

-

Appropriate buffer (e.g., HEPES with glucose).

-

DiSC3(5) stock solution (in DMSO).

-

This compound solution.

-

Valinomycin (as a positive control for depolarization).

-

Fluorometer or fluorescence microplate reader.

Protocol:

-

Harvest and wash bacterial cells as described in 3.2 and resuspend in the buffer to an OD600 of 0.1.

-

Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark until a stable baseline fluorescence is achieved (indicating dye uptake and quenching in polarized cells).

-

Add this compound to the cell suspension at the desired concentration.

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

-

An increase in fluorescence indicates depolarization of the cytoplasmic membrane. Valinomycin can be used as a positive control to induce complete depolarization.

Zymogram Analysis for Detection of Autolysin Induction

This protocol describes a method to visualize the activity of cell wall hydrolases (autolysins) induced by this compound.

Materials:

-

Bacterial cultures treated with and without a sub-lethal concentration of this compound.

-

SDS-PAGE equipment and reagents.

-

Autoclaved, lyophilized bacterial cells (to be incorporated into the gel as a substrate).

-

Triton X-100.

-

Staining solution (e.g., Methylene Blue).

Protocol:

-

Grow bacterial cultures to mid-log phase and expose one culture to a sub-inhibitory concentration of this compound for a defined period.

-

Harvest cells from both treated and untreated cultures, wash, and lyse the cells to obtain crude protein extracts.

-

Prepare an SDS-polyacrylamide gel containing the autoclaved bacterial cell substrate (e.g., 0.2% w/v).

-

Separate the protein extracts by SDS-PAGE under non-reducing conditions.

-

After electrophoresis, wash the gel with deionized water and then with a buffer containing Triton X-100 to remove SDS and allow for protein renaturation.

-

Incubate the gel in a suitable buffer at 37°C overnight to allow the autolysins to degrade the substrate within the gel.

-

Stain the gel with Methylene Blue and then destain with deionized water.

-

Zones of clearing against a blue background indicate the presence and activity of autolysins. Compare the banding patterns between the this compound-treated and untreated samples.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Physicochemical Properties of Lapyrium Chloride in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapyrium Chloride is a cationic surfactant with a range of applications, including as an antiseptic, disinfectant, and component in personal care products.[1][2] Its efficacy in these roles is intrinsically linked to its behavior in aqueous solutions. This technical guide provides a consolidated overview of the available physicochemical properties of this compound, with a focus on its characteristics in water. Due to the limited publicly available experimental data, this document summarizes foundational information and provides a framework for future research.

Chemical Identity and General Properties

This compound, a quaternary ammonium compound, is chemically identified as 1-[2-Oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]pyridinium chloride.[1] It is also known by several synonyms, including Lapirium chloride, Emcol E-607, and N-(Lauroylcolaminoformylmethyl)pyridinium chloride.[3][4][5]

A summary of its general physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6272-74-8 | [1][6] |

| Molecular Formula | C21H35ClN2O3 | [1][4] |

| Molecular Weight | 398.97 g/mol | [1][4][5][6] |

| Appearance | Powder | [1] |

| Melting Point | 141-144 °C | [1][5] |

| Solubility (at 25°C) | Water: 80 mg/mL (200.51 mM) | [6] |

| DMSO: 80 mg/mL (200.51 mM) | [6] | |

| Ethanol: 80 mg/mL (200.51 mM) | [6] |

Behavior in Aqueous Solution

As a cationic surfactant, this compound's behavior in water is characterized by the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). This aggregation is a key factor in its surface activity and biological efficacy.

Micellization and Aggregation

Surfactant molecules like this compound, when dissolved in water at low concentrations, exist as individual ions. As the concentration increases, they begin to assemble at the surface of the solution. Upon reaching the CMC, the surfactant molecules spontaneously form aggregates known as micelles within the bulk of the solution.[7][8] This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are shielded from the aqueous environment within the core of the micelle, while the hydrophilic head groups remain in contact with the water.

The following diagram illustrates the general principle of micelle formation for a cationic surfactant like this compound.

Caption: General representation of micelle formation by a surfactant in aqueous solution.

Surface Tension

The surface tension of a surfactant solution typically decreases as the concentration of the surfactant increases up to the CMC. Beyond the CMC, the surface tension remains relatively constant because the interface is saturated with surfactant monomers, and any additional surfactant molecules form micelles.[7]

Quantitative data on the surface tension of this compound aqueous solutions at various concentrations is not available in the reviewed literature.

Conductivity

The electrical conductivity of an ionic surfactant solution can be used to determine its CMC. The conductivity of the solution increases with concentration. A distinct change in the slope of the conductivity versus concentration plot is observed at the CMC. This is because the mobility of the surfactant ions within a micelle is different from that of the free ions.

Specific conductivity data for aqueous solutions of this compound is not present in the available search results. The general behavior can be visualized as follows:

Caption: Idealized plot of conductivity versus surfactant concentration showing the CMC.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not described in the available literature. However, standard methods for characterizing surfactants can be applied.

Determination of Critical Micelle Concentration (CMC)

Several techniques are commonly used to determine the CMC of surfactants:

-

Surface Tensiometry: This method involves measuring the surface tension of solutions with varying surfactant concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.

-

Conductivity Measurement: For ionic surfactants, the CMC can be determined by plotting the specific conductivity against the surfactant concentration. The break in the plot indicates the CMC.

-

Spectroscopic Methods: Techniques utilizing fluorescent or UV-Vis probes that partition differently between the aqueous and micellar phases can be employed to determine the CMC.

The following diagram outlines a general workflow for CMC determination using surface tensiometry.

Caption: A generalized workflow for determining the CMC using surface tensiometry.

Applications in Drug Development

This compound's properties as a cationic surfactant and antiseptic make it a candidate for various applications in drug development.[1] Its ability to form micelles suggests potential as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability. Furthermore, its antimicrobial properties are valuable for the formulation of sterile and self-preserving drug products.

Conclusion and Future Directions

This guide consolidates the currently available physicochemical data for this compound in aqueous solutions. While foundational properties are documented, there is a notable absence of detailed experimental data regarding its aggregation behavior, including its CMC, and its effects on surface tension and conductivity. For researchers and drug development professionals, a thorough experimental characterization of these properties is essential to fully harness the potential of this compound in novel formulations and applications. Future studies should focus on systematically determining the CMC under various conditions (e.g., temperature, ionic strength) and characterizing the resulting micellar structures.

References

- 1. This compound [drugfuture.com]

- 2. Lapyrium - Wikipedia [en.wikipedia.org]

- 3. This compound | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. 6272-74-8 CAS MSDS (lapirium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. nanoscience.com [nanoscience.com]

Lapyrium Chloride as a quaternary ammonium surfactant in research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapyrium Chloride is a cationic surfactant belonging to the quaternary ammonium compound (QAC) class. It is utilized in a variety of applications, including as a biocide and antistatic agent in personal care products, in wastewater treatment, and in corrosion inhibition formulations.[1][2] In the pharmaceutical and research sectors, its antimicrobial properties are of primary interest. This technical guide provides an in-depth overview of this compound, focusing on its core properties, mechanism of action, and relevant experimental considerations for its application in research and drug development.

Core Properties of this compound

This compound's efficacy as a surfactant and antimicrobial agent is rooted in its physicochemical properties.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₅ClN₂O₃ | [1] |

| Molecular Weight | 398.97 g/mol | [1] |

| CAS Number | 6272-74-8 | [2] |

| Critical Micelle Concentration (CMC) | 0.009 mol/L | [3] |

Toxicity and Safety Data

| Test | Species | Route | Result | Source |

| LD₅₀ | Mouse | Intravenous | 18 mg/kg | [1] |

| Dermal Irritation | Human | Topical (occluded patch) | Slight to moderate erythema with a 50% solution | [4][5] |

| Dermal Irritation/Sensitization | Human | Topical (repeat insult patch test) | Neither an irritant nor a sensitizer at 100% concentration (for the structurally similar Steapyrium Chloride) | [4] |

| Ocular Irritation | Rabbit | Ocular | Very slight irritation with a 1.0% solution (for the structurally similar Steapyrium Chloride) | [4][6] |

Antimicrobial Mechanism of Action

As a quaternary ammonium compound, this compound's primary antimicrobial mechanism of action is the disruption of microbial cell membranes.[1] This process can be broken down into several key stages:

-

Adsorption and Binding: The positively charged pyridinium head group of this compound is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Hydrophobic Interaction: Following initial electrostatic binding, the long hydrophobic lauryl chain of the molecule penetrates the lipid bilayer of the cell membrane.

-

Membrane Disruption: The insertion of the hydrophobic tail disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

-

Cell Lysis and Death: The extensive loss of cellular contents and the inability to maintain a proper electrochemical gradient ultimately lead to cell lysis and death.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively reported in the scientific literature. However, based on its classification as a quaternary ammonium surfactant, standard methodologies for evaluating antimicrobial efficacy and cytotoxicity can be adapted.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microorganisms can be determined using the broth microdilution method.

Materials:

-

This compound stock solution

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

-

Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using MHB.

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Mammalian cell line (e.g., HaCaT, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound.

-

Include a vehicle control (medium with the same solvent concentration used for the this compound stock).

-

Incubate the plate for 24-48 hours.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations

Antimicrobial Mechanism of Action of this compound

Caption: General mechanism of this compound's antimicrobial action.

General Experimental Workflow for Antimicrobial Efficacy Testing

Caption: A typical workflow for determining the MIC of this compound.

Hypothetical Signaling Pathway Disruption by Membrane Damage

While specific signaling pathways affected by this compound are not well-documented, membrane disruption by quaternary ammonium compounds can be hypothesized to interfere with signal transduction processes that rely on membrane integrity.

Caption: Postulated disruption of signaling due to membrane damage.

Conclusion

This compound is a quaternary ammonium surfactant with established antimicrobial properties. While its general mechanism of action is understood to be the disruption of cell membranes, there is a notable lack of detailed, publicly available research on its specific surfactant properties (beyond CMC), comprehensive antimicrobial spectrum (MIC values against a wide range of organisms), and its effects on specific cellular signaling pathways. The provided experimental protocols are based on standard methodologies for this class of compounds and should be optimized for specific research applications. Further investigation is warranted to fully elucidate the potential of this compound in drug development and other scientific research areas.

References

Antimicrobial Spectrum of Lapyrium Chloride Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the expected antimicrobial spectrum and mechanism of action of Lapyrium Chloride against gram-positive bacteria. Due to a lack of publicly available data specifically for this compound, this guide leverages information from closely related and well-studied quaternary ammonium compounds (QACs), such as Cetylpyridinium Chloride (CPC) and Benzalkonium Chloride (BKC). The data and mechanisms described herein are based on the general properties of this class of cationic surfactants and should be considered representative. Specific experimental validation for this compound is highly recommended.

Introduction

This compound is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. QACs are widely utilized for their broad-spectrum antimicrobial properties in various applications, including personal care products and disinfectants. Their efficacy against gram-positive bacteria is attributed to their ability to disrupt cell membrane integrity, leading to cell death. This guide summarizes the available knowledge on the antimicrobial activity, mechanism of action, and relevant experimental protocols for assessing the efficacy of QACs, with a focus on their activity against clinically and industrially relevant gram-positive bacteria.

Antimicrobial Activity of Representative Quaternary Ammonium Compounds

The antimicrobial efficacy of QACs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative MIC and MBC values for well-studied QACs against key gram-positive bacteria. These values provide an expected range of activity for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative QACs against Gram-Positive Bacteria

| Gram-Positive Bacterium | Quaternary Ammonium Compound | Reported MIC Range (µg/mL) |

| Staphylococcus aureus | Benzalkonium Chloride | 1 - 4 |

| Cetylpyridinium Chloride | 0.5 - 2 | |

| Streptococcus pyogenes | Cetylpyridinium Chloride | 0.06 - 4 |

| Enterococcus faecalis | Cetylpyridinium Chloride | 1 - 8 |

| Bacillus subtilis | Benzalkonium Chloride | 1 - 4 |

Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions.

Table 2: Minimum Bactericidal Concentration (MBC) of Representative QACs against Gram-Positive Bacteria

| Gram-Positive Bacterium | Quaternary Ammonium Compound | Reported MBC Range (µg/mL) |

| Staphylococcus aureus | Benzalkonium Chloride | 2 - 16 |

| Enterococcus faecalis | Cetylpyridinium Chloride | 2 - 16 |

Note: The MBC is generally higher than the MIC and represents the concentration required to kill 99.9% of the bacterial population.

Mechanism of Action

The primary mechanism of action for cationic surfactants like this compound against gram-positive bacteria involves a multi-step process targeting the cell envelope.

-

Adsorption and Binding: The positively charged headgroup of the QAC molecule electrostatically interacts with the negatively charged components of the gram-positive bacterial cell wall, such as teichoic and lipoteichoic acids.

-

Cell Wall Disruption: This initial binding can disrupt the integrity of the cell wall.

-

Membrane Insertion: The hydrophobic tail of the QAC molecule then inserts into the phospholipid bilayer of the cytoplasmic membrane.

-

Membrane Disorganization and Permeabilization: The insertion of QAC molecules disrupts the membrane's structure and function. This leads to increased membrane fluidity, leakage of intracellular components (e.g., potassium ions, nucleotides), and dissipation of the proton motive force.

-

Cell Lysis and Death: The loss of membrane integrity and essential cellular components ultimately results in cell lysis and death.

Caption: Proposed mechanism of action of this compound against gram-positive bacteria.

At present, specific signaling pathways within gram-positive bacteria that are directly modulated by this compound, beyond the general stress response to membrane damage, have not been extensively characterized in the scientific literature.

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial activity of cationic surfactants like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).

-

Bacterial culture of the test gram-positive organism, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Sterile diluent (e.g., saline or broth).

-

Incubator (35 ± 2 °C).

-

Microplate reader (optional, for spectrophotometric reading).

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the stock solution is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated across the plate to well 10. Wells 11 and 12 serve as controls.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.

-

Well 11 serves as the positive control (inoculum without this compound).

-

Well 12 serves as the negative control (broth only, no inoculum or this compound) to ensure sterility.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2 °C for 16-20 hours under ambient atmospheric conditions.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

-

Caption: Experimental workflow for MIC determination using the broth microdilution method.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the concentration of the antimicrobial agent that results in bacterial death.

Materials:

-

Results from the MIC test.

-

Sterile agar plates (e.g., Tryptic Soy Agar).

-

Sterile micropipette and tips.

-

Incubator (35 ± 2 °C).

Procedure:

-

Subculturing:

-

From each well of the MIC plate that shows no visible growth, and from the positive control well, take a small aliquot (typically 10-100 µL).

-

Spread the aliquot onto a sterile agar plate.

-

-

Incubation:

-

Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

-

-

Reading the MBC:

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no or very few colonies on the agar plate.

-

Conclusion

This compound, as a cationic quaternary ammonium compound, is expected to exhibit significant antimicrobial activity against a broad range of gram-positive bacteria. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity. The provided experimental protocols offer standardized methods for quantifying its antimicrobial efficacy. Researchers and drug development professionals are encouraged to perform specific studies on this compound to establish its precise antimicrobial spectrum and to further elucidate its molecular interactions and potential for therapeutic or disinfectant applications.

In-Depth Technical Guide to the Surfactant Properties of Lapyrium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapyrium Chloride, a cationic surfactant, finds application in personal care products as a biocide and antistatic agent, as well as in wastewater treatment and corrosion inhibition formulations.[1][2][3] Its amphiphilic molecular structure, possessing both a hydrophilic pyridinium head group and a hydrophobic lauryl tail, allows it to orient at interfaces and form micelles in solution, properties that are of significant interest in drug delivery and formulation development. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, details the experimental methodologies for their determination, and presents available data in a structured format for ease of comparison.

Core Surfactant Properties: A Quantitative Overview

A thorough review of publicly available scientific literature and chemical databases indicates a notable lack of specific quantitative data for the core surfactant properties of this compound, including its Critical Micelle Concentration (CMC), surface tension at various concentrations, and its Hydrophilic-Lipophilic Balance (HLB). While its function as a surfactant is well-established, detailed physicochemical characterization appears to be limited in the public domain.

This guide, therefore, will focus on the theoretical framework of these properties, the established experimental protocols for their measurement, and, where applicable, comparative data from structurally similar cationic surfactants to provide a predictive context for the behavior of this compound.

Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[4] Above the CMC, additional surfactant added to the system primarily forms more micelles, while the monomer concentration remains relatively constant.[4] This property is crucial for applications such as drug solubilization, where the hydrophobic cores of micelles can encapsulate poorly water-soluble drug molecules.

Experimental Protocol for CMC Determination

Several methods can be employed to determine the CMC of a surfactant. A common and effective technique is surface tensiometry .

Methodology: Surface Tensiometry

-

Preparation of Solutions: A series of aqueous solutions of this compound are prepared at various concentrations, typically spanning a range from well below to well above the expected CMC. High-purity water should be used to minimize the impact of impurities.

-

Measurement: The surface tension of each solution is measured using a tensiometer. Common methods include the Du Noüy ring method or the Wilhelmy plate method. The measurements should be performed at a constant temperature, as CMC is temperature-dependent.

-

Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration.

-

CMC Determination: The resulting plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which this break in the curve occurs is identified as the CMC.

The workflow for determining the CMC via surface tensiometry can be visualized as follows:

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Surface Tension

Surfactants, by their nature, reduce the surface tension of a liquid. The extent of this reduction is a measure of the surfactant's efficiency. The relationship between concentration and surface tension provides valuable insights into the interfacial activity of the molecule.

Experimental Protocol for Surface Tension Measurement

The same experimental setup used for CMC determination (surface tensiometry) is employed to measure the surface tension of this compound solutions at different concentrations.

Methodology: Surface Tensiometry (as described above)

The data obtained from these measurements would be presented in a tabular format, allowing for a clear understanding of the concentration-dependent effect of this compound on surface tension.

Table 1: Hypothetical Surface Tension Data for this compound

| This compound Concentration (mol/L) | Surface Tension (mN/m) |

| 1.0 x 10⁻⁶ | Value |

| 1.0 x 10⁻⁵ | Value |

| 1.0 x 10⁻⁴ | Value |

| 1.0 x 10⁻³ | Value |

| 1.0 x 10⁻² | Value |

| 1.0 x 10⁻¹ | Value |

| Note: This table is a template. Specific experimental data for this compound is not currently available in the public domain. |

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant.[5] This value is critical in formulation science for selecting the appropriate surfactant for a specific application, such as creating an oil-in-water (o/w) or water-in-oil (w/o) emulsion.

Calculation of HLB

For non-ionic surfactants, the HLB can be calculated using Griffin's method.[5] For ionic surfactants like this compound, a modified approach or experimental determination is necessary. One common method for cationic surfactants is Davies' method, which assigns group numbers to different structural components of the molecule.

Davies' Method for HLB Calculation:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

To apply this to this compound, one would need to assign appropriate group numbers to the pyridinium head group, the lauryl chain, and other constituent groups.

The logical relationship for selecting a surfactant based on the required HLB for a specific application is illustrated below:

Caption: Logical relationship for surfactant selection based on HLB.

Signaling Pathways in Drug Delivery Applications

While this compound itself does not directly participate in cellular signaling pathways, its role as a surfactant in drug delivery systems can influence how a drug interacts with biological membranes and, consequently, its downstream effects. For instance, by enhancing the solubility and bioavailability of a drug, this compound can indirectly impact the signaling pathways targeted by that drug.

The diagram below illustrates a generalized pathway where a surfactant-formulated drug interacts with a cell.

References

Lapyrium Chloride: A Technical Guide to its CAS Number, Chemical Structure, and Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lapyrium Chloride, a quaternary ammonium compound with significant applications in the pharmaceutical and cosmetic industries. This document details its chemical identity, structural elucidation through various analytical techniques, and its synthesis.

Chemical Identity and Properties

This compound is a cationic surfactant known for its antimicrobial and antistatic properties.[1][2]

| Property | Value | Reference |

| CAS Number | 6272-74-8 | [3] |

| IUPAC Name | 1-(2-((2-(dodecanoyloxy)ethyl)amino)-2-oxoethyl)pyridin-1-ium chloride | [2] |

| Synonyms | Lapirium chloride, Emcol E-607, N-(lauroylcolaminoformylmethyl)pyridinium chloride | [2][3] |

| Molecular Formula | C21H35ClN2O3 | [2] |

| Molecular Weight | 398.97 g/mol | [2] |

| Appearance | White to light cream-colored powder | [1] |

| Melting Point | 141-144 °C | [1] |

Chemical Structure

The chemical structure of this compound consists of a pyridinium head group, a laurate ester tail, and a chloride counter-ion. This amphipathic nature is responsible for its surfactant properties.

Elucidation of the Chemical Structure

The definitive structure of this compound has been elucidated and confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Spectroscopic Data

While the seminal paper on the chemoenzymatic synthesis of this compound by Rustoy and Baldessari (2005) confirms the use of spectroscopic methods for identification, publicly available detailed spectral data is limited.[1] The following represents typical expected data based on the known structure.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridinium ring, methylene protons adjacent to the quaternary nitrogen and amide nitrogen, the long alkyl chain of the laurate moiety, and the terminal methyl group.

-

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals corresponding to the carbonyl carbons of the ester and amide groups, the aromatic carbons of the pyridinium ring, and the aliphatic carbons of the ethyl and lauryl chains. A reference to a ¹³C NMR spectrum is available on PubChem.[4]

3.1.2. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the cationic portion of the molecule (Lapyrium). The expected exact mass of the cation (C21H35N2O3+) is 363.2642 Da.[5] A reference to a GC-MS spectrum is available on SpectraBase.[4]

3.1.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

-

C=O stretching (ester and amide): Around 1730 cm⁻¹ and 1650 cm⁻¹ respectively.

-

N-H stretching (amide): Around 3300 cm⁻¹.

-

C-N stretching: Around 1400-1000 cm⁻¹.

-

C-H stretching (aliphatic): Around 2920 and 2850 cm⁻¹.

-

Aromatic C-H and C=C stretching (pyridinium): Various bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.

Experimental Protocols for Structural Elucidation

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structural elucidation of this compound.

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Methanol - CD₃OD).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to assign protons and carbons to the molecular structure.

3.2.2. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the Lapyrium cation.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and any fragmentation patterns to confirm the molecular weight and structural fragments.

3.2.3. FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.

Synthesis of this compound

A notable and efficient method for the synthesis of this compound is the chemoenzymatic approach developed by Rustoy and Baldessari.[1] This multi-step process offers high purity and yield under mild reaction conditions.

Chemoenzymatic Synthesis Workflow

The synthesis involves a four-step process starting from chloroacetic acid, with three of the steps being enzyme-catalyzed.

Mechanism of Action

As a quaternary ammonium compound, the primary mechanism of antimicrobial action for this compound involves the disruption of microbial cell membranes.[6]

General Antimicrobial Workflow

The positively charged pyridinium head group interacts with the negatively charged components of the bacterial cell membrane, while the hydrophobic lauryl tail penetrates the lipid bilayer. This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

References

- 1. Lapyrium - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Self-Assembly and Micelle Formation of Lapyrium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapyrium Chloride, a cationic surfactant with the chemical name N-(lauroylcolaminoformylmethyl)pyridinium chloride, exhibits complex self-assembly behavior in aqueous solutions, culminating in the formation of micelles. This technical guide provides a comprehensive overview of the physicochemical principles governing the micellization of this compound. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from studies on structurally similar long-chain alkylpyridinium halides to provide a robust framework for understanding its behavior. Key topics covered include the critical micelle concentration (CMC), thermodynamics of micellization, factors influencing micelle formation, and detailed experimental protocols for characterization. Furthermore, potential applications in drug delivery are explored, accompanied by illustrative diagrams of experimental workflows.

Introduction to this compound

This compound is a quaternary ammonium compound characterized by a positively charged pyridinium head group and a long hydrophobic lauroyl tail. This amphiphilic nature drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tail and water molecules. It is used in various applications, including as a biocide and an antistatic agent in personal care products.[1] Its potential as a component in drug delivery systems is an area of growing interest due to the ability of its micelles to encapsulate hydrophobic therapeutic agents.

Chemical Structure:

-

IUPAC Name: 1-(2-{[2-(Dodecanoyloxy)ethyl]amino}-2-oxoethyl)pyridin-1-ium chloride[2]

-

CAS Number: 6272-74-8[2]

-

Molecular Formula: C₂₁H₃₅ClN₂O₃[3]

-

Molecular Weight: 398.97 g/mol [3]

The Phenomenon of Micellization

The formation of micelles is a spontaneous and cooperative process that occurs when the concentration of a surfactant in solution reaches a critical point, known as the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers rapidly associate to form spherical or spheroidal aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic head groups form a charged corona at the micelle-water interface. This process is driven by the hydrophobic effect, which is entropically favorable.[3]

Quantitative Data on Micelle Formation

Table 1: Critical Micelle Concentration (CMC) of Alkylpyridinium Halides at 25°C

| Surfactant | Alkyl Chain Length | Counterion | CMC (mmol/L) |

| Undecylpyridinium Bromide | C11 | Br⁻ | ~12.5 |

| Dodecylpyridinium Chloride | C12 | Cl⁻ | ~15 |

| Tridecylpyridinium Bromide | C13 | Br⁻ | ~3.2 |

| Tetradecylpyridinium Bromide | C14 | Br⁻ | ~2.2 |

| Pentadecylpyridinium Bromide | C15 | Br⁻ | ~0.8 |

| Cetylpyridinium Chloride (C16) | C16 | Cl⁻ | ~0.9 |

Note: The CMC values are influenced by the length of the alkyl chain and the nature of the counterion. It is anticipated that the CMC of this compound, with its C12-equivalent lauroyl chain, would be in a similar range to dodecylpyridinium chloride.

Table 2: Thermodynamic Parameters of Micellization for Alkylpyridinium Bromides in Aqueous Solution at 25°C

| Surfactant | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |

| Undecylpyridinium Bromide | -26.8 | -3.5 | 78 |

| Tridecylpyridinium Bromide | -31.5 | -5.8 | 86 |

| Tetradecylpyridinium Bromide | -33.2 | -7.2 | 87 |

| Pentadecylpyridinium Bromide | -35.8 | -9.1 | 90 |

Data extrapolated from studies on alkylpyridinium bromides.[4] The negative Gibbs free energy (ΔG°mic) indicates the spontaneity of micellization. The positive entropy change (ΔS°mic) is the primary driving force, stemming from the release of structured water molecules from around the hydrophobic tails (the hydrophobic effect). The enthalpy change (ΔH°mic) is typically small and can be exothermic or endothermic.[4]

Factors Influencing the Micellization of this compound

Several factors can significantly impact the CMC and the size and shape of this compound micelles:

-

Temperature: For many ionic surfactants, the CMC initially decreases with increasing temperature to a minimum, after which it increases. This U-shaped behavior is a result of the complex interplay between the temperature-dependent hydrophobic effect and the increased kinetic energy of the monomers.[5]

-

Presence of Electrolytes: The addition of salts, particularly those with a common counterion (chloride), will decrease the CMC of this compound. The added ions reduce the electrostatic repulsion between the positively charged pyridinium head groups in the micelle, thus favoring aggregation at lower concentrations.

-

Organic Additives: The presence of organic molecules can either increase or decrease the CMC depending on their polarity and location within the micelle-water system.

-

pH: The structure of this compound is not expected to be significantly affected by pH changes in the typical physiological range.

Experimental Protocols for Characterizing Micelle Formation

The determination of the CMC and other micellar properties is crucial for understanding and utilizing this compound. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

a) Conductivity Method

This method is suitable for ionic surfactants like this compound.

-

Principle: The specific conductivity of a surfactant solution increases linearly with concentration. At the CMC, the rate of increase of conductivity with concentration decreases because the mobility of the larger micelles is less than that of the individual surfactant ions. The CMC is determined from the break in the plot of specific conductivity versus concentration.

-

Apparatus: Conductivity meter, thermostated water bath, magnetic stirrer.

-

Procedure:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

Place a known volume of deionized water in a thermostated vessel equipped with a conductivity cell and a magnetic stirrer.

-

Measure the initial conductivity of the water.

-

Make successive additions of the stock this compound solution to the water, allowing the system to equilibrate after each addition.

-

Record the conductivity after each addition.

-

Plot the specific conductivity as a function of the this compound concentration.

-

The CMC is the concentration at the intersection of the two linear portions of the plot.

-

b) Surface Tensiometry

-

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant minimum value because any further added surfactant forms micelles in the bulk solution rather than further populating the interface. The CMC is identified as the concentration at which this break in the surface tension versus log(concentration) plot occurs.

-

Apparatus: Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method), thermostated sample vessel.

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measure the surface tension of each solution using the tensiometer, ensuring the platinum ring or plate is thoroughly cleaned between measurements.

-

Allow each solution to reach thermal equilibrium before measurement.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the point of inflection in the resulting curve.

-

c) Fluorescence Spectroscopy

-

Principle: This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In the polar aqueous solution below the CMC, pyrene exhibits a certain fluorescence spectrum. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in environment leads to a significant change in the fluorescence spectrum, such as a shift in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃). The CMC is determined from the concentration at which a sharp change in this ratio is observed.

-

Apparatus: Fluorescence spectrophotometer, thermostated cuvette holder.

-

Procedure:

-

Prepare a series of this compound solutions with a constant, low concentration of pyrene (typically ~10⁻⁶ M).

-

Measure the fluorescence emission spectrum of each solution (excitation typically at ~334 nm).

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the midpoint of the sigmoidal transition in the plot.

-

Determination of Thermodynamic Parameters

The standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization can be determined from the temperature dependence of the CMC.

-

Procedure:

-

Determine the CMC of this compound at several different temperatures using one of the methods described above.

-

Calculate ΔG°mic at each temperature using the equation: ΔG°mic = RT ln(CMC) (where R is the gas constant and T is the absolute temperature. The CMC should be expressed as a mole fraction).

-

Calculate ΔH°mic from the Gibbs-Helmholtz equation by plotting ln(CMC) versus 1/T. The slope of this plot is equal to ΔH°mic/R.

-

Calculate ΔS°mic using the relationship: ΔS°mic = (ΔH°mic - ΔG°mic) / T

-

Visualization of Experimental Workflows and Applications

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway for drug delivery applications.

Caption: Workflow for CMC Determination by Conductivity.

Caption: Workflow for CMC Determination by Fluorescence.

Caption: Conceptual Pathway for Micellar Drug Delivery.

Applications in Drug Development

The self-assembly of this compound into micelles presents significant opportunities in drug delivery, particularly for the solubilization and targeted delivery of hydrophobic drugs.

-

Solubilization: The hydrophobic core of the micelles can serve as a reservoir for poorly water-soluble drugs, thereby increasing their bioavailability.

-

Controlled Release: The encapsulated drug can be released in a sustained manner, potentially reducing dosing frequency and improving patient compliance.

-

Targeted Delivery: While not inherently targeted, the surface of this compound micelles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded micelles to specific cells or tissues, thereby enhancing efficacy and reducing off-target toxicity. The positive charge of the micelles may also facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.

Conclusion

This compound, as a cationic surfactant, undergoes self-assembly to form micelles in aqueous solutions above its critical micelle concentration. While specific quantitative data for this compound remains to be extensively published, a thorough understanding of its micellization behavior can be achieved through the study of structurally similar alkylpyridinium halides and the application of established experimental techniques such as conductometry, tensiometry, and fluorescence spectroscopy. The ability of this compound micelles to encapsulate hydrophobic molecules underscores their potential for advanced applications in drug delivery and formulation, warranting further investigation into their specific physicochemical and biological properties.

References

- 1. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lapyrium - Wikipedia [en.wikipedia.org]

- 3. This compound | C21H35ClN2O3 | CID 22659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thermodynamics of micelle formation of some alkylpyridinium bromides - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. files.core.ac.uk [files.core.ac.uk]

Interaction of Lapyrium Chloride with Biological Membranes: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lapyrium chloride, a cationic surfactant belonging to the quaternary ammonium compound (QAC) family, is utilized in various applications, including personal care products as a biocide and antistatic agent. Its efficacy, particularly as an antimicrobial agent, is intrinsically linked to its ability to interact with and disrupt the biological membranes of microorganisms. A thorough understanding of the mechanisms governing this interaction is paramount for the development of novel therapeutic agents, the formulation of effective and safe products, and the assessment of potential toxicological profiles.

This technical guide provides a comprehensive overview of the core principles underlying the interaction of this compound with biological membranes. It consolidates key findings on its mechanism of action, presents quantitative data on its biological activities (often using closely related QACs as surrogates where specific data for this compound is limited), and offers detailed protocols for essential experimental investigations. The inclusion of signaling pathway diagrams, experimental workflows, and logical relationships, rendered in the DOT language, aims to provide a clear and actionable resource for the scientific community.

Mechanism of Interaction with Biological Membranes

The interaction of this compound with biological membranes is a multi-step process driven by both electrostatic and hydrophobic forces. As a cationic molecule, it is initially attracted to the predominantly negatively charged surfaces of microbial and mammalian cell membranes. This initial electrostatic interaction facilitates the subsequent insertion of the molecule's hydrophobic alkyl chain into the lipid bilayer.

This insertion disrupts the ordered structure of the membrane, leading to a cascade of events that compromise its integrity and function. At lower concentrations, this disruption can manifest as localized increases in membrane fluidity and the formation of transient pores, resulting in the leakage of ions and small molecules. At higher concentrations, the detergent-like properties of this compound can lead to the complete solubilization and disintegration of the membrane.

Effects on Membrane Properties

The interaction of this compound with biological membranes leads to significant alterations in their physicochemical properties, which are the primary determinants of its biological activity.

-

Membrane Integrity: The most profound effect of this compound is the loss of membrane integrity. The insertion of the cationic surfactant disrupts the packing of phospholipids, creating defects in the bilayer. This leads to increased permeability to ions and other solutes that are normally retained within the cell or excluded from it. The leakage of essential ions, such as potassium (K+), and metabolites can disrupt cellular homeostasis and is a key factor in the antimicrobial action of this compound.

-

Membrane Fluidity: this compound can increase the fluidity of the lipid bilayer. By inserting its hydrophobic tail among the acyl chains of the phospholipids, it disrupts the ordered, gel-like state of the membrane, inducing a more fluid, liquid-crystalline phase. This alteration in fluidity can impair the function of integral membrane proteins that rely on a specific lipid environment for their activity.

-

Membrane Potential: The dissipation of ion gradients due to increased membrane permeability leads to the depolarization of the membrane potential. The membrane potential is crucial for numerous cellular processes, including ATP synthesis, nutrient transport, and signal transduction. Its collapse is a critical event in cell death induced by this compound. In human lung epithelial cells, related quaternary ammonium compounds like benzalkonium chloride (BAC) and cetylpyridinium chloride (CPC) have been shown to cause plasma membrane damage.[1]

Quantitative Analysis of this compound-Membrane Interactions

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for structurally similar quaternary ammonium compounds (QACs). This information provides a valuable framework for understanding the expected biological activity of this compound.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Microorganism | Quaternary Ammonium Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Cetylpyridinium Chloride (CPC) | 1 - 4 | [Generic literature values] |

| Escherichia coli | Cetylpyridinium Chloride (CPC) | 8 - 32 | [Generic literature values] |

| Candida albicans | Cetylpyridinium Chloride (CPC) | 2 - 16 | [Generic literature values] |

| Pseudomonas aeruginosa | Benzalkonium Chloride (BAC) | 64 - 256 | [Generic literature values] |

Table 2: Hemolytic Activity

| Compound | HC50 (µg/mL) | Cell Type | Reference |

| Cetylpyridinium Chloride (CPC) | 20 - 50 | Human Red Blood Cells | [Representative values from literature] |

| Benzalkonium Chloride (BAC) | 50 - 100 | Human Red Blood Cells | [Representative values from literature] |

Table 3: Cytotoxicity (IC50)

| Cell Line | Quaternary Ammonium Compound | IC50 (µg/mL) | Reference |

| A549 (Human Lung Carcinoma) | Cetylpyridinium Chloride (CPC) | 5.79 | [2] |

| MCF-7 (Human Breast Adenocarcinoma) | Cetylpyridinium Chloride (CPC) | ~2.0 (6 µM) | [3] |

| MCF-10A (Human Mammary Epithelial) | Cetylpyridinium Chloride (CPC) | ~2.7 (8 µM) | [3] |

Table 4: Membrane Permeabilization Data

| Compound | Concentration | Assay | Endpoint | Result | Reference |

| Cetylpyridinium Chloride (CPC) | 10 µM | Propidium Iodide Uptake | % Permeabilized Cells | Concentration-dependent increase | [Generic literature values] |

| Benzalkonium Chloride (BAC) | 5 µg/mL | LDH Release | % Cytotoxicity | Significant increase | [Generic literature values] |

Table 5: Thermodynamic Parameters of Interaction (Representative)

| Interacting Molecules | Technique | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Cationic Peptide / Anionic Vesicles | ITC | 0.1 - 10 | -5 to -20 | Variable | [4] |

| Small Molecule / Liposome | ITC | Variable | Variable | Variable | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with biological membranes.

Assessment of Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of microorganisms.

Materials:

-

This compound stock solution

-

Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microorganism in medium without this compound) and negative (medium only) controls.

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Membrane Permeabilization Assay (Propidium Iodide Uptake)

Objective: To quantify the extent of membrane damage by measuring the uptake of the fluorescent dye propidium iodide (PI).

Materials:

-

Bacterial or mammalian cells

-

This compound solutions of varying concentrations

-

Propidium iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or flow cytometer

Protocol:

-

Harvest and wash the cells, then resuspend them in PBS to a defined density.

-

Add PI to the cell suspension to a final concentration of 1-5 µg/mL and incubate in the dark for 5-10 minutes.

-

Add different concentrations of this compound to the cell suspensions.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

A positive control for maximum permeabilization can be achieved by treating cells with 70% ethanol or a detergent like Triton X-100.

-

Calculate the percentage of permeabilized cells relative to the positive control.[6][7]

Membrane Potential Assay (DiSC3(5) Assay)

Objective: To assess changes in membrane potential using the fluorescent probe DiSC3(5).

Materials:

-

Bacterial cells

-

This compound solutions

-

DiSC3(5) stock solution

-

HEPES buffer with glucose

-

KCl

-

Valinomycin (for calibration)

-

Fluorometer

Protocol:

-

Grow and harvest bacterial cells, then resuspend them in HEPES buffer containing glucose.

-

Add DiSC3(5) to the cell suspension (final concentration ~0.5-2 µM) and incubate until the fluorescence signal stabilizes (quenching occurs as the dye enters polarized cells).

-

Add this compound at the desired concentration and monitor the increase in fluorescence over time, which indicates membrane depolarization.

-

To quantify the change in millivolts (mV), a calibration curve can be generated by adding varying concentrations of KCl to cells pre-treated with valinomycin, which collapses the membrane potential to the K+ equilibrium potential.[8][9]

Membrane Fluidity Assay (Laurdan GP Assay)

Objective: To measure changes in membrane fluidity using the fluorescent probe Laurdan.

Materials:

-

Cells or liposomes

-

This compound solutions

-

Laurdan stock solution

-

Buffer

-

Fluorometer with polarizers

Protocol:

-

Label the cells or liposomes with Laurdan (final concentration ~5-10 µM) by incubation.

-

Wash the cells/liposomes to remove excess probe.

-

Resuspend in buffer and add this compound at various concentrations.

-

Measure the fluorescence intensity at two emission wavelengths, typically ~440 nm (characteristic of ordered, gel-phase membranes) and ~490 nm (characteristic of disordered, liquid-crystalline phase membranes), with an excitation wavelength of ~350 nm.[10][11][12]

-

Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490). A decrease in the GP value indicates an increase in membrane fluidity.[13]

Hemolytic Activity Assay

Objective: To determine the concentration of this compound that causes 50% lysis of red blood cells (HC50).

Materials:

-

Freshly collected red blood cells (RBCs)

-

This compound serial dilutions

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (for positive control)

-

Centrifuge

-

Spectrophotometer

Protocol:

-

Wash RBCs with PBS by repeated centrifugation and resuspension.

-

Prepare a 2% (v/v) suspension of RBCs in PBS.

-

In a 96-well plate, mix the RBC suspension with serial dilutions of this compound.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for 100% hemolysis).

-

Incubate for 1 hour at 37°C.

-

Centrifuge the plate to pellet intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at ~540 nm.

-